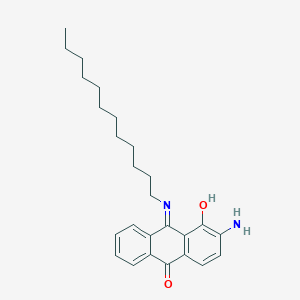
2-Amino-9-(dodecylamino)anthracene-1,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the reaction of 9,10-anthracenedione with dodecylamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-9-(dodecylamino)anthracene-1,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonic structures.
Reduction: Reduction reactions can convert the quinonic forms back to the original anthracenedione structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce additional functional groups onto the anthracene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinonic derivatives, while substitution reactions can produce a variety of functionalized anthracenediones .
Applications De Recherche Scientifique
2-Amino-9-(dodecylamino)anthracene-1,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of dyes and pigments.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including antitumor activity.
Industry: Utilized as an analytical reagent for the detection of metal ions and other analytes.
Mécanisme D'action
The mechanism of action of 2-Amino-9-(dodecylamino)anthracene-1,10-dione involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes, which contributes to its anticancer properties . Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death .
Comparaison Avec Des Composés Similaires
Mitoxantrone: A well-known anthracenedione derivative used as an anticancer drug.
Doxorubicin: Another anthracenedione derivative with potent anticancer activity.
Aminoanthracenediones: A broader class of compounds with similar structures and applications.
Uniqueness: 2-Amino-9-(dodecylamino)anthracene-1,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dodecylamino group enhances its lipophilicity, potentially improving its cellular uptake and bioavailability compared to other anthracenedione derivatives .
Propriétés
Numéro CAS |
162106-75-4 |
|---|---|
Formule moléculaire |
C26H34N2O2 |
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
3-amino-10-dodecylimino-4-hydroxyanthracen-9-one |
InChI |
InChI=1S/C26H34N2O2/c1-2-3-4-5-6-7-8-9-10-13-18-28-24-19-14-11-12-15-20(19)25(29)21-16-17-22(27)26(30)23(21)24/h11-12,14-17,30H,2-10,13,18,27H2,1H3 |
Clé InChI |
KFPAPSCSJALVSN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN=C1C2=CC=CC=C2C(=O)C3=C1C(=C(C=C3)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















